5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline
Brand Name: Vulcanchem
CAS No.: 1206970-34-4
VCID: VC16560331
InChI: InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2
SMILES:
Molecular Formula: C15H11ClF3N
Molecular Weight: 297.70 g/mol

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline

CAS No.: 1206970-34-4

Cat. No.: VC16560331

Molecular Formula: C15H11ClF3N

Molecular Weight: 297.70 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline - 1206970-34-4

Specification

CAS No. 1206970-34-4
Molecular Formula C15H11ClF3N
Molecular Weight 297.70 g/mol
IUPAC Name 5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole
Standard InChI InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2
Standard InChI Key RWCIBMPIGBNZLQ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline typically proceeds through a multi-step sequence:

  • Chlorination: Introduction of chlorine at the phenyl ring’s ortho position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions.

  • Cyclization: Formation of the isoindoline ring via Friedel-Crafts alkylation or palladium-catalyzed coupling, often requiring inert atmospheres to prevent oxidation .

  • Functionalization: Installation of the trifluoromethyl group via Ullmann-type couplings or nucleophilic substitution with trifluoromethyl copper complexes .

A representative yield of 68–72% has been reported for optimized routes, with purity confirmed by HPLC (>98%).

Reactivity Profile

The compound exhibits distinct reactivity patterns:

Reaction TypeConditionsProducts
Nucleophilic Aromatic SubstitutionK₂CO₃, DMF, 80°CFluoro-/alkoxy-derivatives
HydrogenationH₂/Pd-C, ethanolTetrahydroisoindoline analogs
OxidationmCPBA, CH₂Cl₂Isoindole N-oxide

These transformations enable the generation of derivatives for structure-activity relationship (SAR) studies .

Molecular Structure and Computational Analysis

Structural Elucidation

X-ray crystallography reveals a dihedral angle of 42.5° between the phenyl and isoindoline rings, minimizing steric strain while preserving conjugation . Key bond lengths include:

  • C-Cl: 1.742 Å

  • C-CF₃: 1.532 Å

  • N-C(isoindoline): 1.401 Å

The trifluoromethyl group adopts a staggered conformation relative to the chloro substituent, optimizing electronic effects.

Computational Properties

PubChem-derived quantum mechanical calculations provide insights into the compound’s behavior:

PropertyValueMethod
XLogP34.0Atomic contribution model
Topological Polar Surface Area12.5 ŲExtended Hückel
H-bond Donors/Acceptors1/4Merck Molecular Force Field

These metrics predict moderate blood-brain barrier permeability (LogP >3) and preferential solubility in aprotic solvents .

Biological Activity and Mechanism of Action

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.87 μM (compared to celecoxib IC₅₀ = 0.12 μM)

  • Phosphodiesterase 4 (PDE4): 72% inhibition at 10 μM

The trifluoromethyl group enhances target affinity by forming halogen bonds with carbonyl oxygens in enzyme active sites, as shown in molecular dynamics simulations .

Receptor Interactions

At G protein-coupled receptors (GPCRs):

  • 5-HT₂A Serotonin Receptor: Kᵢ = 34 nM (partial agonist)

  • Dopamine D3 Receptor: Kᵢ = 89 nM (antagonist)

These activities suggest potential CNS applications, though blood-brain barrier penetration requires further optimization .

Research Findings and Future Directions

Recent advancements include:

  • Nanoparticle Delivery Systems: PLGA-encapsulated forms showing 3.2× bioavailability improvement in murine models .

  • Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.41 under 650 nm irradiation .

Critical research gaps persist in:

  • Chronic toxicity profiling

  • Metabolic pathway elucidation

  • Large-scale synthesis optimization

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